(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol
Overview
Description
(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrN3O and its molecular weight is 242.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Novel Nanohybrid Biocatalyst
(R)-1-(3-Bromophenyl)-2-azidoethanol is used in developing nanohybrid materials for the kinetic resolution of secondary alcohols. This application is significant for synthesizing enantiomeric drugs and other bioactive substances, demonstrating its importance in pharmaceutical research (Galvão et al., 2018).
2. Carbonylative Cyclization Reactions in Organic Synthesis
The compound is involved in carbonylative cyclization reactions with alkynes, which are crucial in organic synthesis for creating complex molecular structures like indenones (Harada et al., 2007).
3. Dirhodium Catalyst in Enantioselective Reactions
(R)-1-(3-Bromophenyl)-2-azidoethanol derivatives are used in creating dirhodium catalysts for enantioselective reactions. This has applications in synthesizing compounds with specific chirality, vital in pharmaceuticals and agrochemicals (Qin et al., 2011).
4. Synthesis of Nitrogen-Containing Compounds
This chemical is used in synthesizing bioactive nitrogen-containing compounds, suggesting its potential for further biological effect studies (Suhak et al., 2015).
5. Natural Antioxidant Source
(R)-1-(3-Bromophenyl)-2-azidoethanol, through its derivatives, shows potential as a natural antioxidant source. This application is important in food preservation and pharmaceuticals (Li et al., 2011).
Properties
IUPAC Name |
(1R)-2-azido-1-(3-bromophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPQHFRJCZVWHZ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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